![molecular formula C17H12FN5O2S B2553518 3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421452-47-2](/img/structure/B2553518.png)
3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thieno[2,3-d]pyrimidine-2,4-dione, which is a class of compounds that have been extensively studied for their potential as therapeutic agents. These compounds have shown promise in various biological activities, including acting as antagonists for hormone receptors and exhibiting antiviral properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives often involves strategic modifications to enhance their biological activity. For instance, the introduction of a biaryl moiety has led to the discovery of potent non-peptide LHRH antagonists with high binding affinity and in vitro antagonistic activity . Similarly, structure-activity relationship (SAR) studies have identified key substituents that contribute to receptor binding activity, such as the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality . These findings are crucial for the synthesis of derivatives with improved efficacy and potency.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine-2,4-dione derivatives is critical for their biological activity. Molecular modeling studies have suggested that certain side chains, such as the methoxyurea side chain, can form intramolecular hydrogen bonds that may increase membrane permeability and improve oral absorption . The crystal structure of related compounds has also been determined, providing insights into the conformation and interactions that may contribute to their biological effects .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine-2,4-dione derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, electrophilic substitution reactions such as the Vilsmeier-Haack reaction, bromination, and nitration have been used to introduce functional groups at specific positions on the thieno[2,3-d]pyrimidine core . These reactions are important for the generation of diverse derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine-2,4-dione derivatives are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . Understanding these properties is essential for the development of compounds with desirable therapeutic profiles.
Scientific Research Applications
Synthesis and Evaluation as Antibacterial Agents
Researchers have synthesized a variety of substituted thienopyrimidines with potential antibacterial properties. The process involves creating ethyl 2-aminothiophene-3carboxylate, then converting it into Ethyl 2-(ethoxycarbonyl) thiophene-3-carboxylate through reflux with ethyl chloroformate. A key intermediate, 3-(3-chloro-4-fluorophenyl) thieno[2, 3-d]pyrimidine-2, 4(1H, 3H)-dione, is formed by cyclization, followed by nucleophilic substitution with various aromatic amines to yield substituted thienopyrimidines. These compounds were characterized using techniques like MP, TLC, IR, and NMR spectra (More, Chandra, Nargund, & Nargund, 2013).
GnRH Receptor Antagonists for Reproductive Diseases
Thieno[2,3-d]pyrimidine-2,4-diones have been studied as human GnRH receptor antagonists to treat reproductive diseases. The incorporation of a 2-(2-pyridyl)ethyl group and hydrophobic substituents at specific positions on the core structure significantly improved receptor binding activity. One of the top compounds demonstrated a binding affinity of 0.4 nM to the human GnRH receptor, highlighting its potential for therapeutic applications (Guo et al., 2003).
Biological Activities of Polynuclear Heterocycles
A study on the synthesis of azolothienopyrimidines and thienothiazolopyrimidines aimed to produce biologically active compounds. The synthesized thienopyrimidine derivatives showed promising biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, and exhibiting antileukemia and anticancer activities. This research demonstrates the potential of these compounds in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).
Anticancer Activity of Pyrimidinone Derivatives
A comprehensive study synthesized pyrimido[4,5-d]pyrimidine, pyrimidine acetohydrazide, and thieno[3,2-d]pyrimidine-7-carbohydrazide derivatives, investigating their anticancer activity. Introducing biologically active thiophene and pyridine moieties, along with synthesizing Schiff base ligand and its La and Gd complexes, provided insights into their potential anticancer efficacy against human epithelial colorectal adenocarcinoma cells and antibacterial activity against common pathogens (Aly, Taha, El-Deeb, & Alshehri, 2018).
properties
IUPAC Name |
6-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-12-5-1-2-6-13(12)23-15(24)11-9-20-16(21-14(11)22-17(23)25)19-8-10-4-3-7-26-10/h1-7,9H,8H2,(H2,19,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXAARBJHMGLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)
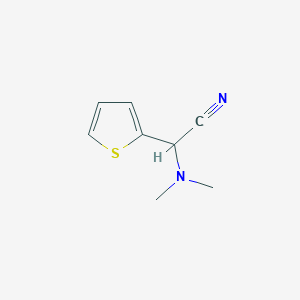
![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)
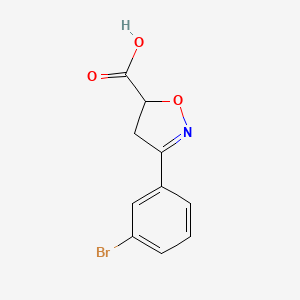
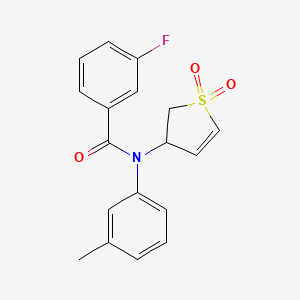


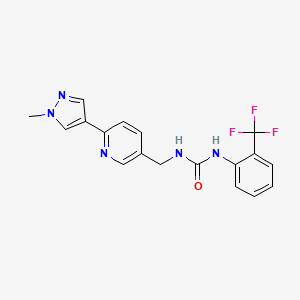
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

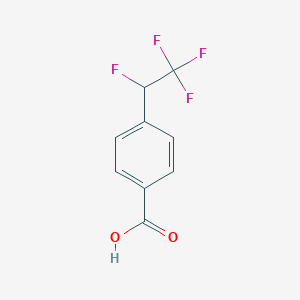
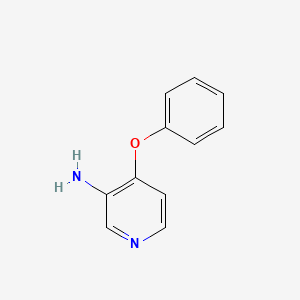
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)